molecular formula C10H12O2 B6234891 (3,4-dihydro-2H-1-benzopyran-6-yl)methanol CAS No. 99186-11-5

(3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Cat. No.: B6234891
CAS No.: 99186-11-5
M. Wt: 164.2
InChI Key:
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Description

(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methanol group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and ethylene glycol in the presence of an acid catalyst to form the benzopyran ring. The methanol group can then be introduced through a reduction reaction using sodium borohydride or similar reducing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Formation of (3,4-dihydro-2H-1-benzopyran-6-yl)aldehyde or (3,4-dihydro-2H-1-benzopyran-6-yl)carboxylic acid.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-1-benzopyran-6-yl)boronic acid
  • (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
  • Levonebivolol

Uniqueness

(3,4-Dihydro-2H-1-benzopyran-6-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

99186-11-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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